Home > Products > Screening Compounds P40270 > TLR7/8 agonist 3
TLR7/8 agonist 3 - 642473-95-8

TLR7/8 agonist 3

Catalog Number: EVT-3319073
CAS Number: 642473-95-8
Molecular Formula: C17H23N5O
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TLR7/8 agonist 3 belongs to a class of compounds known as imidazoquinolines, which are characterized by their ability to stimulate TLR7 and TLR8. These receptors are primarily expressed on antigen-presenting cells such as dendritic cells and macrophages. The classification of this compound falls under immunomodulators, specifically designed to enhance immune responses through the activation of these Toll-like receptors .

Synthesis Analysis

Methods and Technical Details

The synthesis of TLR7/8 agonist 3 typically involves several key steps, including:

  1. Starting Materials: The synthesis often begins with commercially available imidazoquinoline derivatives.
  2. Functionalization: Specific functional groups are introduced through various chemical reactions, such as alkylation or acylation, to enhance receptor binding and activity.
  3. Purification: After the synthesis, compounds are purified using techniques like column chromatography or recrystallization to isolate the desired product.

Recent studies have focused on optimizing the structure-activity relationship (SAR) by modifying substituents on the imidazoquinoline core to improve potency against TLR7 and TLR8 . For example, the introduction of a triazole moiety has been shown to enhance solubility and receptor activity significantly.

Molecular Structure Analysis

Structure and Data

The molecular structure of TLR7/8 agonist 3 can be represented by its core imidazoquinoline scaffold, which features a fused ring system that is crucial for its biological activity. The specific arrangement of substituents around this core influences its binding affinity and efficacy at the target receptors.

  • Molecular Formula: C₁₃H₁₃N₃O
  • Molecular Weight: Approximately 229.26 g/mol
  • Key Functional Groups: Imidazole ring, alkyl side chains, and possibly additional functional groups depending on the specific derivative being synthesized.

Crystallographic studies have provided insights into the conformational changes upon ligand binding, revealing how these changes facilitate receptor dimerization and activation .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing TLR7/8 agonist 3 include:

  1. Alkylation Reactions: Introducing alkyl groups to enhance lipophilicity and receptor interaction.
  2. Click Chemistry: Utilizing azide-alkyne cycloaddition for efficient functionalization without complex purification steps.
  3. Oxidation Reactions: Modifying existing functional groups to improve biological activity or stability.

These reactions are carefully controlled to ensure high yields and purity of the final product .

Mechanism of Action

Process and Data

The mechanism of action for TLR7/8 agonist 3 involves:

  1. Receptor Binding: The compound binds specifically to TLR7 or TLR8 on antigen-presenting cells.
  2. Signal Transduction: This binding activates downstream signaling pathways involving MyD88 (myeloid differentiation primary response gene 88), leading to the production of pro-inflammatory cytokines such as interferon-gamma and tumor necrosis factor-alpha.
  3. Immune Activation: The resultant immune response enhances both innate and adaptive immunity, promoting anti-tumor effects in cancer models .

Experimental data show that activation of these receptors can lead to increased survival rates in preclinical cancer models when combined with other therapeutic agents .

Physical and Chemical Properties Analysis

Properties

  • Physical State: Typically solid at room temperature.
  • Solubility: Varies based on substituents; generally soluble in organic solvents like dimethyl sulfoxide but may require modifications for aqueous solubility.
  • Stability: Stability can be influenced by pH and temperature; some derivatives may require storage under inert conditions to prevent degradation.

The pharmacokinetics of TLR7/8 agonist 3 are also critical for its efficacy, with studies focusing on optimizing release profiles from delivery systems such as hydrogels or nanoparticles .

Applications

Scientific Uses

TLR7/8 agonist 3 has several promising applications in scientific research:

  1. Cancer Immunotherapy: As an adjuvant in cancer vaccines or standalone therapy to stimulate anti-tumor immunity.
  2. Vaccine Development: Enhancing immune responses in vaccine formulations by acting as an adjuvant.
  3. Research Tool: Used in studies exploring immune signaling pathways and mechanisms underlying innate immunity.

Recent advancements have demonstrated that combining TLR7/8 agonists with other immunomodulatory agents can significantly improve therapeutic outcomes in various cancer types .

Molecular Mechanisms of TLR7/8 Signal Transduction

MyD88-Dependent Downstream Signaling Cascades

The myeloid differentiation primary response 88 (MyD88) adaptor protein is indispensable for TLR7/8 signaling. Upon agonist binding, the TIR domains recruit MyD88, which then nucleates the assembly of a multi-protein signaling complex termed the "Myddosome." This complex includes interleukin-1 receptor-associated kinases (IRAK1, IRAK4) and TNF receptor-associated factor 6 (TRAF6) [3] [4].

Key mechanistic steps include:

  • IRAK Activation: IRAK4 phosphorylates IRAK1, enabling TRAF6 recruitment.
  • TRAF6 Ubiquitination: TRAF6 acts as an E3 ubiquitin ligase, catalyzing K63-linked polyubiquitination of itself and other substrates (e.g., TAK1).
  • TAK1 Activation: Transforming growth factor beta-activated kinase 1 (TAK1) binds ubiquitin chains via TAB2/3, leading to its phosphorylation and activation [4].

This cascade is universal across TLR7/8-expressing cells (e.g., dendritic cells, monocytes, B cells), but its intensity varies with cell type and agonist potency. Genetic ablation of MyD88 abolishes all downstream responses, confirming its central role [10].

NF-κB and MAPK Pathway Activation Dynamics

TAK1 activation serves as a critical signaling node, bifurcating into the NF-κB and mitogen-activated protein kinase (MAPK) pathways:

Table 1: Downstream Effectors of TAK1 in TLR7/8 Signaling

PathwayKey ComponentsTranscription FactorsFunctional Output
NF-κBIKK complex (IKKα/β/γ) → IκBα degradationNF-κB (p50/p65)Pro-inflammatory cytokines (TNF-α, IL-6, IL-12)
MAPKMKK4/7 → JNK; MKK3/6 → p38AP-1 (c-Fos/c-Jun), CREBCellular proliferation, differentiation, chemokine production

Activation dynamics are characterized by rapid phosphorylation events:

  • NF-κB: IκBα degradation occurs within 15–30 minutes post-stimulation, allowing nuclear translocation of NF-κB [4].
  • MAPK: JNK and p38 phosphorylation peaks at 30–60 minutes, declining by 2 hours [5].

In pancreatic cancer models, TLR7/8 agonist R848 induced sustained NF-κB activation, correlating with increased intratumoral CD8+ T cells and reduced regulatory T cells (Tregs) [5].

Interferon Regulatory Factor (IRF) Recruitment and Type I IFN Induction

While NF-κB and MAPK drive inflammation, TLR7/8 agonists differentially recruit interferon regulatory factors (IRFs) for type I interferon (IFN-I) production:

  • TLR7 preferentially activates IRF7 via MyD88–IRAK1–TRAF6 complexes, inducing high IFN-α in plasmacytoid dendritic cells (pDCs) [1] [6].
  • TLR8 primarily activates IRF5 in monocytes/macrophages, yielding moderate IFN-β but robust pro-inflammatory cytokines [1] [6].

Structural analyses reveal that TLR7 dimerization creates a binding pocket for guanosine derivatives, enhancing IRF7 recruitment. Agonists like D018 and C142 (pyrido[3,2-d]pyrimidine derivatives) show exceptional potency in IRF-driven IFN-I induction, crucial for antiviral and antitumor immunity [6]. In HIV latency models, TLR7/8 dual agonists reversed viral dormancy by inducing IFN-I–mediated immune activation [6].

Sex-Specific Differences in TLR7/8 Signaling Efficacy

The TLR7 and TLR8 genes reside on the X chromosome (Xp22), contributing to sex-biased immune responses:

  • Females exhibit higher TLR7 expression and IFN-α production due to biallelic expression escape from X-chromosome inactivation [4] [10].
  • Males show attenuated responses, correlating with monoallelic TLR7 expression [4].

Table 2: Sex-Specific Differences in TLR7/8 Responses

ParameterFemalesMalesFunctional Impact
TLR7 ExpressionHigher (dual X chromosomes)LowerEnhanced IFN-α in females
Cytokine Output2–5-fold ↑ IFN-α, IL-6Moderate TNF-α, IL-1βFemales mount stronger antiviral/antitumor immunity
Disease Risk↑ Susceptibility to SLE (TLR7-driven)↓ SLE incidencePathogenic autoantibodies in SLE linked to TLR7 overactivity [10]

In cancer immunotherapy, female-predominant IFN-I responses may enhance efficacy of TLR7/8 agonists by promoting dendritic cell maturation and CD8+ T-cell cytotoxicity [4] [7].

Properties

CAS Number

642473-95-8

Product Name

TLR7/8 agonist 3

IUPAC Name

1-(2-amino-2-methylpropyl)-2-(ethoxymethyl)imidazo[4,5-c]quinolin-4-amine

Molecular Formula

C17H23N5O

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C17H23N5O/c1-4-23-9-13-21-14-15(22(13)10-17(2,3)19)11-7-5-6-8-12(11)20-16(14)18/h5-8H,4,9-10,19H2,1-3H3,(H2,18,20)

InChI Key

SVBZCXQPNPURIX-UHFFFAOYSA-N

SMILES

CCOCC1=NC2=C(N1CC(C)(C)N)C3=CC=CC=C3N=C2N

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)N)C3=CC=CC=C3N=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.